molecular formula C14H24N2 B8699804 N,N-dibutylbenzene-1,4-diamine

N,N-dibutylbenzene-1,4-diamine

Cat. No.: B8699804
M. Wt: 220.35 g/mol
InChI Key: ARKYDGLMGXZGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutylbenzene-1,4-diamine is a diamine derivative featuring a benzene ring substituted with two butyl groups at the 1,4-positions. Such compounds are often explored for their roles in organic synthesis, material science, and pharmacology due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4-N,4-N-dibutylbenzene-1,4-diamine

InChI

InChI=1S/C14H24N2/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3

InChI Key

ARKYDGLMGXZGFC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Chemical and Physical Properties

The nature of substituents on the diamine backbone significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Diamines
Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Findings References
N,N′-Bis(diphenylmethyl)benzene-1,4-diamine C~32~H~28~N~2~ 448.58 Diphenylmethyl Organic-metal hybrid materials
N,N′-Dibenzylbutane-1,4-diamine C~18~H~24~N~2~ 268.40 Benzyl Polyamine analog for biochemical studies
N,N′-Bis(2-hydroxybenzylidene)benzene-1,4-diamine C~20~H~16~N~2~O~2~ 316.36 Hydroxybenzylidene Potent SIRT2 inhibitor (IC~50~ = 8 µM)
N-Methyl-p-phenylenediamine C~7~H~10~N~2~ 122.17 Methyl Dye intermediates, polymer precursors
N,N′-Diethylbutane-1,4-diamine C~8~H~20~N~2~ 144.26 Ethyl Chloroquine pharmacophore component

Key Observations :

  • Bulkier substituents (e.g., diphenylmethyl in ) increase molecular weight and steric hindrance, favoring applications in crystal engineering.
  • Hydrophobic groups (e.g., benzyl in or butyl in the target compound) enhance lipophilicity, impacting membrane permeability in biological systems.
  • Electron-donating groups (e.g., hydroxybenzylidene in ) improve binding affinity to enzymatic targets like SIRT2.
Enzyme Inhibition
  • SIRT2 Inhibition : Bisbenzylidene derivatives (e.g., N,N′-bis(2-hydroxybenzylidene)benzene-1,4-diamine) exhibit potent SIRT2 inhibition due to hydrogen bonding between hydroxyl groups and the enzyme’s active site .
  • Antimalarial Activity : Diethylpentane-1,4-diamine analogs (e.g., chloroquine) demonstrate antimalarial efficacy, while trifluoromethyl-substituted triazolopyrimidines with similar backbones show poor activity, highlighting substituent-dependent outcomes .
Cellular Uptake and Toxicity
  • N-Alkylated Spermine Analogs : Bulkier substituents (e.g., benzyl or ethyl in butane-1,4-diamines) alter cellular accumulation and excretion profiles in cancer cells, with implications for drug design .

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